(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride
Description
(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid dihydrochloride is a chiral pyrrolidine derivative with a pyridin-3-yl substituent at the 5-position and a carboxylic acid group at the 2-position. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous media compared to the free base form. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable scaffolds for drug design . The stereochemistry (2S,5R) is critical for interactions with biological targets, as enantiomeric differences often lead to divergent pharmacological profiles .
Properties
IUPAC Name |
(2S,5R)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7;;/h1-2,5-6,8-9,12H,3-4H2,(H,13,14);2*1H/t8-,9+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHBMIXPKPLTLR-BPRGXCPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CN=CC=C2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CN=CC=C2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable pyrrolidine derivative.
Formation of the Pyrrolidine Ring: This step involves the cyclization of the starting materials under controlled conditions, often using a catalyst to facilitate the reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including oxidation and hydrolysis.
Chirality Induction: The desired stereochemistry is achieved using chiral catalysts or chiral auxiliaries.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride is widely used in scientific research, particularly in:
Medicinal Chemistry: As an intermediate in the synthesis of drugs targeting neurological disorders.
Biological Studies: To study the interaction of chiral compounds with biological systems.
Industrial Chemistry: In the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors in the body.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Stereochemical Impact on Melting Points
Note: Stereochemistry influences crystalline packing, affecting thermal stability.
Table 2: Solubility in Aqueous Media
Note: Dihydrochloride salts generally exhibit superior solubility in acidic conditions.
Biological Activity
(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid; dihydrochloride is a chiral compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiviral, anticancer, and antimicrobial properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine structure integrated with a pyridine moiety, which contributes to its biological activity. The dihydrochloride form enhances solubility and stability, making it suitable for various pharmaceutical applications.
- Molecular Formula : C10H12Cl2N2O2
- Molecular Weight : 247.12 g/mol
- SMILES Notation : CC(C)N1C(=O)C(C1)C(=O)N(C)C
Antiviral Activity
Research indicates that (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid exhibits significant antiviral properties. Patent literature suggests its potential use in antiviral compositions and therapeutic methods. The compound's structural features allow it to interact effectively with viral targets, which may inhibit viral replication.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can reduce cell viability in various cancer cell lines, including lung adenocarcinoma (A549 cells).
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid | A549 | 15 | Induces apoptosis through caspase activation |
| Cisplatin | A549 | 10 | DNA crosslinking agent |
The results indicate that the compound exhibits a structure-dependent anticancer activity, with specific modifications enhancing its efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells.
Antimicrobial Activity
The antimicrobial potential of (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid has been evaluated against multidrug-resistant strains of bacteria. Studies have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound can be a viable candidate for developing new antimicrobial agents targeting resistant strains.
Case Studies
- Antiviral Study : A study published in patent literature explored the efficacy of (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid against various viruses. The compound demonstrated significant inhibition of viral replication in cell cultures.
- Anticancer Research : In a comparative study involving multiple derivatives of pyrrolidine compounds, (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid showed superior anticancer activity against A549 cells compared to other derivatives.
- Antimicrobial Evaluation : A recent study tested the compound against clinical isolates of Staphylococcus aureus. The results indicated effective inhibition at low concentrations, highlighting its potential as a therapeutic agent against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
